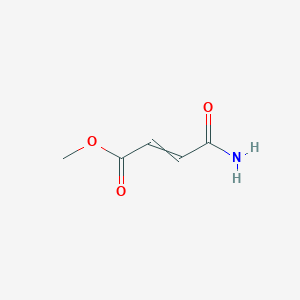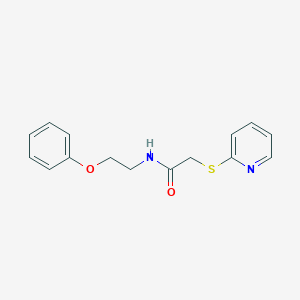![molecular formula C21H27ClN2OS B12461420 2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide](/img/structure/B12461420.png)
2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-{[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide is an organic compound characterized by its unique structure, which includes a tricyclo[3311~3,7~]decane moiety and a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide typically involves organic synthesis reactions. One common method includes the use of cyclopentanone as a starting material, which undergoes a series of reactions to form the tricyclo[3.3.1.1~3,7~]decane structure. The 4-chlorophenyl group is then introduced through a substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes the use of advanced catalysts and optimized reaction conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-chlorophenyl)adamantane: Shares the tricyclo[3.3.1.1~3,7~]decane structure but lacks the carbamothioyl group.
6-(2-chlorophenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,6-dihydropyrimidine-2-thiol: Contains a similar tricyclo[3.3.1.1~3,7~]decane moiety but with different functional groups.
Uniqueness
2-(4-chlorophenyl)-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C21H27ClN2OS |
|---|---|
Peso molecular |
391.0 g/mol |
Nombre IUPAC |
N-[1-(1-adamantyl)ethylcarbamothioyl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H27ClN2OS/c1-13(21-10-15-6-16(11-21)8-17(7-15)12-21)23-20(26)24-19(25)9-14-2-4-18(22)5-3-14/h2-5,13,15-17H,6-12H2,1H3,(H2,23,24,25,26) |
Clave InChI |
UAGGOFIKSNWUAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC(=O)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12461351.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)glycinamide](/img/structure/B12461366.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12461369.png)
![N-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12461381.png)
![4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12461389.png)
![2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12461395.png)
![2-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12461397.png)
![4-({[5-Oxo-5-({4-[(propan-2-yloxy)carbonyl]phenyl}amino)pentanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461400.png)
![4-nitrobenzyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}phenylalaninate](/img/structure/B12461405.png)


methanone](/img/structure/B12461409.png)
